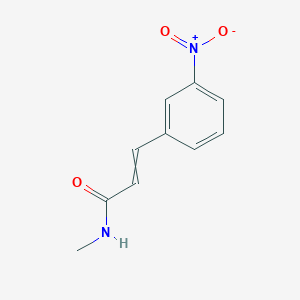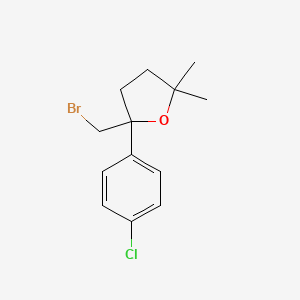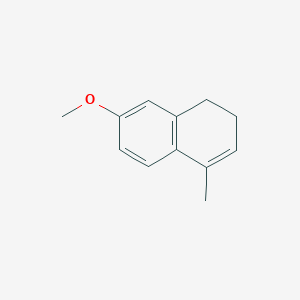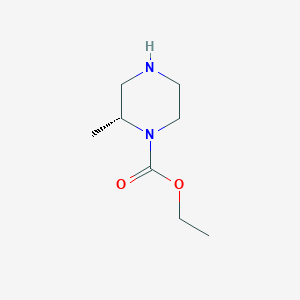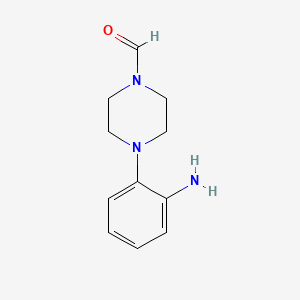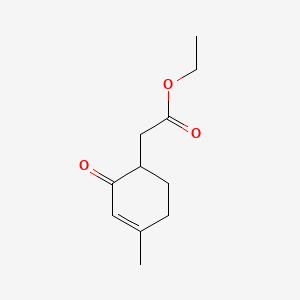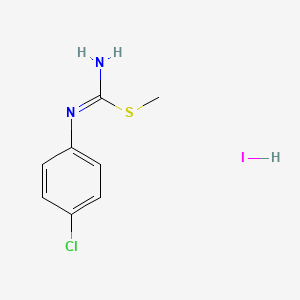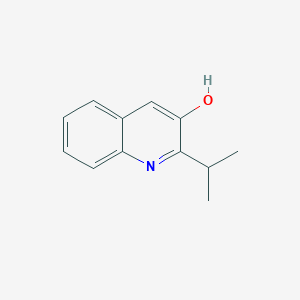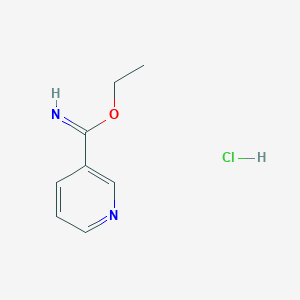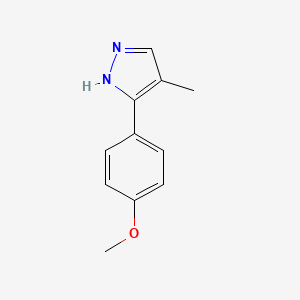
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with a molecular formula of C12H17N It belongs to the class of tetrahydronaphthylamines, which are derivatives of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 4-ethyl-naphthalen-1-amine under high pressure and temperature conditions using a palladium or platinum catalyst. The reaction is carried out in the presence of hydrogen gas, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form fully saturated amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Fully saturated amines.
Substitution: N-substituted tetrahydronaphthylamines.
Scientific Research Applications
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to certain receptors in the central nervous system, modulating their activity. This binding can influence neurotransmitter release and uptake, thereby affecting neurological functions. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: A closely related compound with similar structural features but without the ethyl group.
1,2,3,4-Tetrahydro-1-naphthylamine: Another similar compound used in organic synthesis and medicinal chemistry
Uniqueness
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors and improve its pharmacokinetic properties compared to its analogs .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h7-8H,2-6,13H2,1H3 |
InChI Key |
LUMDLDCYTBNVOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2CCCCC2=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


